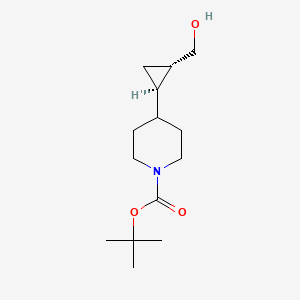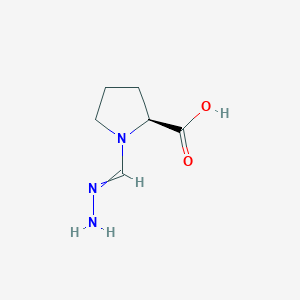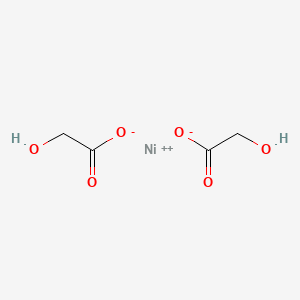![molecular formula C17H25BrN2O2 B1507968 Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate CAS No. 887584-43-2](/img/structure/B1507968.png)
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22BrNO2. This compound is a derivative of piperidine and is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the piperidine ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . The primary target of this compound is therefore the PARP enzyme, which plays a crucial role in DNA repair.
Mode of Action
The compound interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the PARP enzyme from repairing DNA damage in cells, leading to cell death. This is particularly effective in cancer cells that have mutations in the BRCA1 and BRCA2 genes, as these cells rely heavily on PARP for DNA repair .
Biochemical Pathways
The inhibition of the PARP enzyme disrupts the DNA repair pathway in cells. This leads to the accumulation of DNA damage, which can result in cell death. This is particularly impactful in cancer cells with BRCA1 and BRCA2 mutations, as these cells are more reliant on the PARP pathway for DNA repair .
Result of Action
The result of the action of this compound is the inhibition of the PARP enzyme, leading to an accumulation of DNA damage in cells. This can result in cell death, particularly in cancer cells with BRCA1 and BRCA2 mutations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate typically involves the reaction of 4-bromobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium cyanide or potassium iodide can be used for substitution reactions.
Major Products Formed:
N-oxide: Formed by oxidation of the compound.
Amine: Formed by reduction of the compound.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It is used in the design and synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is similar to other piperidine derivatives, but its unique structural features, such as the presence of the bromophenyl group, distinguish it from other compounds. Some similar compounds include:
Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate: A structural isomer with a different arrangement of atoms.
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Another piperidine derivative with a similar bromophenyl group.
These compounds may have different reactivity and biological activities due to their structural differences.
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNTLZNFINQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723083 | |
| Record name | tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-43-2 | |
| Record name | tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)

![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, methyl ester](/img/structure/B1507894.png)








![Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1507911.png)
